2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethanone
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Overview
Description
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethan-1-one is a fluorinated organic compound that features a pyridine ring substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-fluoropyridin-3-yl)ethan-1-one typically involves the reaction of 2-fluoropyridine with difluoroacetic acid or its derivatives. One common method includes the use of difluoroacetic anhydride in the presence of a catalyst to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(2-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can inhibit or activate specific enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one: This compound has an additional fluorine atom, which may alter its chemical properties and reactivity.
2,2-Difluoro-1-(2-chloropyridin-3-yl)ethan-1-one: Substitution of fluorine with chlorine can significantly change the compound’s behavior and applications.
Uniqueness
2,2-Difluoro-1-(2-fluoropyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. This gives it distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H4F3NO |
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Molecular Weight |
175.11 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H4F3NO/c8-6(9)5(12)4-2-1-3-11-7(4)10/h1-3,6H |
InChI Key |
XCZKKYVUFMPFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)C(F)F |
Origin of Product |
United States |
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